1-benzyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole
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Overview
Description
1-benzyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a benzyl group, a bromophenyl group, and a methylthio group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromobenzene derivative and a boronic acid.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.
Addition of the Methylthio Group: The methylthio group can be added via a thiolation reaction using methylthiol or a suitable thiolating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as a solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromophenyl and methylthio groups can enhance its binding affinity and specificity towards these targets, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-phenyl-2-(methylthio)-1H-imidazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-benzyl-5-(4-chlorophenyl)-2-(methylthio)-1H-imidazole: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
1-benzyl-5-(4-fluorophenyl)-2-(methylthio)-1H-imidazole: Contains a fluorine atom, which can alter its electronic properties and biological activity.
Uniqueness
1-benzyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole is unique due to the presence of the bromophenyl group, which can enhance its reactivity and potential biological activities compared to its analogs. The combination of the benzyl, bromophenyl, and methylthio groups provides a distinct chemical profile that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
1-benzyl-5-(4-bromophenyl)-2-methylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2S/c1-21-17-19-11-16(14-7-9-15(18)10-8-14)20(17)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCBHNIVPULHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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